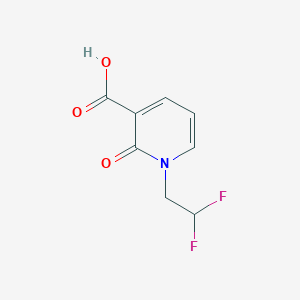
Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH: is a synthetic compound used primarily in peptide synthesis. Its full chemical name is N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-bis(t-butyloxycarbonyl)guanidino-D-phenylalanine . This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group of amino acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH typically involves the following steps:
Fmoc Protection: The amino group of D-phenylalanine is protected using the Fmoc group.
Guanidination: The phenyl ring is modified to introduce the guanidino group, which is protected by bis(t-butyloxycarbonyl) groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using weak bases such as piperidine.
Substitution Reactions: The guanidino group can undergo substitution reactions under specific conditions.
Common Reagents and Conditions:
Major Products:
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Derivatives: Substitution reactions can yield various derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH is widely used in the synthesis of peptides due to its stability and ease of deprotection.
Biology and Medicine:
Drug Development: The compound is used in the development of peptide-based drugs, particularly those targeting specific proteins or enzymes.
Industry:
Mécanisme D'action
The primary mechanism of action of Fmoc-D-(4,Bis( Boc)-guanido)Phe-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The guanidino group can interact with various molecular targets, including proteins and enzymes, through hydrogen bonding and electrostatic interactions .
Comparaison Avec Des Composés Similaires
Propriétés
IUPAC Name |
(2R)-3-[4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N4O8/c1-34(2,3)46-32(43)38-30(39-33(44)47-35(4,5)6)36-22-17-15-21(16-18-22)19-28(29(40)41)37-31(42)45-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-28H,19-20H2,1-6H3,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEGZABLYKOZLG-MUUNZHRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2584850.png)

![Ethyl 2-(6-oxo-8-(trifluoromethyl)pyrimido[2,1-b][1,3,5]thiadiazin-3(2H,4H,6H)-yl)acetate](/img/structure/B2584855.png)
![1'-Benzyl-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2584857.png)

![N-(furan-2-ylmethyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2584859.png)
![N-(3,4-dimethoxyphenethyl)-2-(2-(6-methoxypyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2584860.png)
![2-bromo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2584862.png)

![3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2584864.png)

![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2584869.png)
![N-[2-(2-Hydroxyphenyl)ethyl]-N-methylprop-2-enamide](/img/structure/B2584871.png)
![6',6'-Dimethyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B2584872.png)
